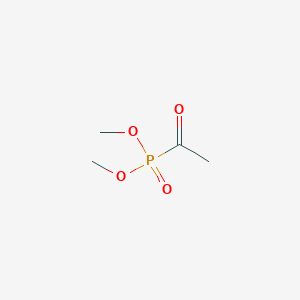

Dimethyl acetylphosphonate

Description

Significance of Alpha-Ketophosphonates in Chemical Sciences

Alpha-ketophosphonates, the class of compounds to which dimethyl acetylphosphonate belongs, are of substantial importance in the chemical sciences. The presence of a carbonyl group adjacent to the phosphonate (B1237965) group activates both functionalities, leading to unique reactivity. tandfonline.com These compounds serve as valuable intermediates in a wide array of organic transformations. rsc.org They are precursors for the synthesis of α,α-difluorophosphonates, oximes, and can be used in hetero-Diels-Alder and Wittig-type reactions. tandfonline.com Furthermore, the carbon-phosphorus bond in α-ketophosphonates is susceptible to cleavage, a property that makes them effective acylating agents. tandfonline.com Their utility extends into medicinal chemistry, where the phosphonate group can act as a non-hydrolyzable mimic of a phosphate (B84403) group, making them of interest as enzyme inhibitors and probes for biological pathways. mdpi.commdpi.com

Historical Context of this compound Research

The initial synthesis of acylphosphonates, including this compound, was first reported in the mid-1940s. cdnsciencepub.com These compounds were typically prepared via the Arbuzov reaction between acyl chlorides and trialkyl phosphites. cdnsciencepub.comtandfonline.com Early research noted the characteristic reactivity of these compounds, particularly the cleavage of the carbon-phosphorus bond in the presence of alkali, which distinguished them from typical ester hydrolysis. cdnsciencepub.com This unique reactivity profile hinted at the synthetic potential of acylphosphonates and laid the groundwork for future investigations into their chemical behavior.

Evolution of Research Themes on this compound

Initial research on this compound and its analogues focused on fundamental synthesis and characterization. cdnsciencepub.com Over time, the focus has evolved and expanded significantly. A major area of research has been the exploration of their synthetic utility as intermediates. This includes their use in olefination reactions like the Horner-Wadsworth-Emmons reaction and as acylating agents. tandfonline.comrsc.org More recently, there has been a surge of interest in the application of α-ketophosphonates in asymmetric catalysis, where they have been employed as nucleophiles in enantioselective aldol (B89426) reactions. smolecule.comnih.gov There is also a growing body of research investigating the biological activities of molecules derived from this compound, particularly in the context of medicinal chemistry and as probes for metabolic pathways. mdpi.commdpi.com The development of more efficient and environmentally friendly synthetic methods for preparing these compounds also remains an active area of research. bohrium.com

Structure

3D Structure

Properties

CAS No. |

17674-28-1 |

|---|---|

Molecular Formula |

C4H9O4P |

Molecular Weight |

152.09 g/mol |

IUPAC Name |

1-dimethoxyphosphorylethanone |

InChI |

InChI=1S/C4H9O4P/c1-4(5)9(6,7-2)8-3/h1-3H3 |

InChI Key |

RJTQMWKXFLVXPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)P(=O)(OC)OC |

Origin of Product |

United States |

Synthesis of Dimethyl Acetylphosphonate

The most common and historically significant method for synthesizing dimethyl acetylphosphonate is the Arbuzov reaction. This involves the reaction of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an acyl halide, typically acetyl chloride. cdnsciencepub.com The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the acetyl chloride, followed by rearrangement to form the thermodynamically stable phosphonate (B1237965).

Another established method involves the reaction of dimethyl phosphite with an acetylating agent like acetic anhydride. smolecule.com This approach provides a viable alternative to the use of acyl chlorides.

Chemical Reactivity and Mechanistic Investigations of Dimethyl Acetylphosphonate

Hydrolytic Stability and Reaction Kinetics

Dimethyl acetylphosphonate (DAP) undergoes rapid cleavage in aqueous solutions. The hydrolytic reactivity of this compound is significantly influenced by the formation and subsequent cleavage of a carbonyl hydrate (B1144303) intermediate.

The hydrolysis of this compound in water proceeds through the rapid formation of a hydrated carbonyl adduct. cdnsciencepub.comcdnsciencepub.com This hydrate exists in equilibrium with the keto form of the compound. cdnsciencepub.com Proton nuclear magnetic resonance (NMR) spectroscopy in deuterium (B1214612) oxide reveals that the deuterium-exchanged hydrate accounts for approximately 90% of the total DAP concentration in a slightly acidic solution, which slows the cleavage reaction. cdnsciencepub.com The formation of this hydrate is energetically favorable due to the electronic effect of the phosphonate (B1237965) diester group. cdnsciencepub.comcdnsciencepub.com

The hydrolysis of this compound is markedly dependent on pH. The reaction is first-order in both hydroxide (B78521) ion concentration and DAP concentration. cdnsciencepub.comcdnsciencepub.com Kinetic studies have been conducted across a pH range of 3.8 to 6.5 at 25°C. cdnsciencepub.comcdnsciencepub.com At a pH of 7 and a temperature of 25°C, the estimated half-life for the reaction is a mere 3 seconds. cdnsciencepub.comcdnsciencepub.com

The hydrolysis between pH 4 and 6.5 follows a mechanism of specific base catalysis. cdnsciencepub.com The average observed second-order rate constant at 25°C is 2.4 x 10⁶ M⁻¹s⁻¹. cdnsciencepub.comcdnsciencepub.comresearchgate.net The rate constants were determined at various temperatures to understand the reaction's thermodynamic parameters.

Below is an interactive table summarizing the second-order rate constants for the hydrolysis of this compound at different temperatures.

| Temperature (°C) | pH Range | Average Second-Order Rate Constant (M⁻¹s⁻¹) |

| 5 | 6.5 - 7.0 | Data not available in sources |

| 25 | 3.8 - 6.5 | 2.4 x 10⁶ |

| 35 | 4.5 - 6.5 | Data not available in sources |

| 45 | 4.5 - 6.0 | Data not available in sources |

Data derived from studies conducted over the specified pH ranges. cdnsciencepub.comcdnsciencepub.com

The rapid hydrolysis of this compound is primarily attributed to energetic and electronic factors related to the phosphonate group. cdnsciencepub.comcdnsciencepub.com The electron-withdrawing nature of the dimethoxyphosphinyl group facilitates the energetically favorable formation of a stable carbonyl hydrate. cdnsciencepub.comcdnsciencepub.com This same electronic effect also promotes the ionization of the hydrate, which is a key step in the cleavage mechanism. cdnsciencepub.comcdnsciencepub.com

The thermodynamic parameters for the hydrolysis have been determined from the temperature dependence of the reaction rate. cdnsciencepub.com The activation energy (Ea) for the reaction is 17.6 kcal/mol. cdnsciencepub.com Transition state theory analysis provides an activation enthalpy (ΔH‡) of 17.0 kcal/mol, an activation entropy (ΔS‡) of 10.3 entropy units, and a free energy of activation (ΔG‡) of 14.0 kcal/mol at 300 K. cdnsciencepub.com

Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions at its carbonyl carbon. The electron-withdrawing phosphonate group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

In alcoholic solutions, this compound exists in equilibrium with a significant amount of the corresponding hemiketal. rsc.org The formation of these hemiketals can be conveniently studied using ³¹P NMR spectroscopy due to the large difference in chemical shifts between the acylphosphonate (around 0 ppm) and its hemiketal (17–21 ppm). rsc.orglookchem.com

The reaction involves the reversible addition of an alcohol molecule to the carbonyl group of the phosphonate. libretexts.org The equilibrium constants (Kf) and rate constants for both the forward (kf) and reverse (kr) reactions have been determined for various alcohols. rsc.orglookchem.com For the addition of ethanol (B145695), a kinetic isotope effect of 2.8 for both the forward and reverse reactions suggests a general catalysis pathway. rsc.orglookchem.com

The thermodynamic parameters for hemiketal formation from ethanol have also been calculated. The enthalpy of activation (ΔH‡) is 10.37 kcal mol⁻¹ for the forward reaction and 13.66 kcal mol⁻¹ for the backward reaction. The entropy of activation (ΔS‡) is -17.25 cal mol⁻¹ K⁻¹ for the forward reaction and -9.82 cal mol⁻¹ K⁻¹ for the backward reaction. rsc.org These values suggest a transition state that is largely reactant-like with limited bond formation. rsc.org

Below is a data table summarizing the kinetic and equilibrium constants for the formation of hemiketals from this compound with different alcohols.

| Alcohol | kf (M⁻¹s⁻¹) | kr (s⁻¹) | Kf (M⁻¹) |

| Methanol | Data not available in sources | Data not available in sources | Data not available in sources |

| Ethanol | Data not available in sources | Data not available in sources | Data not available in sources |

| Propan-2-ol | Data not available in sources | Data not available in sources | Data not available in sources |

Specific values for the rate and equilibrium constants for different alcohols were not available in the provided search results.

This compound reacts with hydrazine (B178648) and its derivatives. core.ac.ukdtic.mil The reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acetylphosphonate. These reactions can lead to the formation of hydrazone derivatives. researchgate.net For instance, the reaction with hydrazine can yield dimethylacetyl phosphate (B84403) p-methylbenzenesulfonylhydrazone. lookchem.com The reactivity of hydrazines can be influenced by their substitution, with some reactions proceeding very quickly. dtic.mil

Interactions with Amines, Borohydrides, and Hydroxylamine (B1172632)

This compound's reactivity is characterized by its interactions with various nucleophiles, including amines, borohydrides, and hydroxylamine. These reactions target the electrophilic carbonyl carbon and the phosphorus center.

Amines: this compound reacts with nucleophiles such as amines. smolecule.com In a process known as aminolysis, the aldol (B89426) products derived from this compound can be converted into amides, which provides a pathway to optically enriched beta-hydroxy carbonyl compounds. smolecule.com The reaction with primary and secondary amines can also lead to the formation of aminophosphonates through oxidative deamination, highlighting its utility in organic synthesis. researchgate.net Research involving anthranilamides has shown reactions with related compounds to produce complex heterocyclic structures like benzodiazepines. dss.go.th

Borohydrides: Borohydrides, such as sodium borohydride (B1222165), are common reducing agents for aldehydes and ketones. borates.todayorganic-chemistry.org While specific studies on the direct reaction of this compound with borohydrides are not extensively detailed in the provided context, the chemical principles of borohydride reductions suggest a predictable outcome. The borohydride would act as a source of hydride (H⁻) to attack the electrophilic carbonyl carbon of the acetylphosphonate. This nucleophilic attack would reduce the ketone functionality to a secondary alcohol, yielding the corresponding α-hydroxyphosphonate. This type of reduction is a standard transformation in organic synthesis. borates.today

Hydroxylamine: The reaction between a carbonyl compound, such as a ketone or aldehyde, and hydroxylamine (NH₂OH) typically yields an oxime. doubtnut.comquora.com This occurs through a nucleophilic attack of the nitrogen atom in hydroxylamine on the carbonyl carbon. doubtnut.com In the case of this compound, the reaction with hydroxylamine is expected to form the corresponding keto-oxime, where the carbonyl group (C=O) is converted to an oxime group (C=N-OH), with the elimination of a water molecule. doubtnut.com This reaction is a fundamental transformation for carbonyl compounds. quora.com

Carbonyl Reactivity and Related Transformations

Role of the Phosphonate Diester in Carbonyl Reactivity

The phosphonate diester group plays a crucial role in the reactivity of the adjacent carbonyl group in this compound (DAP). researchgate.netcdnsciencepub.com This influence is particularly evident in the compound's rapid hydrolysis in aqueous solutions. cdnsciencepub.comcdnsciencepub.com

The hydrolysis of DAP to acetate (B1210297) and dimethylphosphonic acid is first-order in both hydroxide ion concentration and DAP concentration. researchgate.netcdnsciencepub.comcdnsciencepub.com The kinetics of this reaction have been studied across various pH levels and temperatures, demonstrating the compound's lability in neutral and basic aqueous solutions. cdnsciencepub.com

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Half-life (t₁/₂) | ~3 seconds | pH 7, 25 °C | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Second-order rate constant (k_obs) | 2.4 x 10⁶ M⁻¹ s⁻¹ | 25 °C | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Unimolecular cleavage rate constant (hydrate anion) | 2 x 10³ s⁻¹ | Estimated | researchgate.netcdnsciencepub.com |

Fragmentation Pathways of Acylphosphonates

The fragmentation of acylphosphonates like this compound is a key aspect of their chemical behavior, particularly in mass spectrometry. The most notable fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the phosphorus atom. cdnsciencepub.com This C-P bond is susceptible to cleavage, as seen in the reaction of dimethyl benzoylphosphonate with alkali. cdnsciencepub.com

In mass spectrometry, fragmentation patterns are used to determine a molecule's structure. whitman.edu For this compound, ionization would likely lead to several predictable fragmentation pathways. The cleavage of the bond between the functional group and the alpha-carbon is a common fragmentation pattern. whitman.edu

C-P Bond Cleavage: The primary fragmentation would be the scission of the carbonyl-phosphonyl bond. This would result in the formation of an acetyl cation (CH₃CO⁺) and a dimethyl phosphonate radical, or related ions.

Other Fragmentations: Other logical losses, such as the loss of a methoxy (B1213986) group (-OCH₃) from the phosphonate moiety, could also occur. whitman.edu

Analysis in negative-ion mode mass spectrometry often provides significant structural information for phosphate-containing compounds, yielding fragments derived from the phosphoryl and phosphoribosyl moieties in nucleotides. nih.gov A similar principle would apply to acylphosphonates, where fragments corresponding to the dimethyl phosphate anion could be observed.

| Fragment Ion | Formula | Proposed m/z (mass-to-charge ratio) | Fragmentation Pathway | Citation |

|---|---|---|---|---|

| Molecular Ion [M]⁺• | [C₄H₉O₄P]⁺• | 152 | Parent Molecule | whitman.edu |

| Acetyl Cation | [CH₃CO]⁺ | 43 | Cleavage of C-P bond | cdnsciencepub.com |

| Loss of Methoxy Group | [M - OCH₃]⁺ | 121 | Cleavage of P-O bond | whitman.edu |

| Dimethyl Phosphonate Ion | [(CH₃O)₂PO]⁻ | 109 | Cleavage of C-P bond (Negative Ion Mode) | nih.gov |

Catalysis and Asymmetric Synthesis Involving Dimethyl Acetylphosphonate

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. Dimethyl acetylphosphonate is particularly effective in these transformations, especially in reactions designed to produce single enantiomers of a chiral product.

Enantioselective Aldol (B89426) Reactions with this compound as an Acyl Surrogate

This compound has been successfully utilized as an acyl surrogate in enantioselective aldol reactions. smolecule.comnih.gov This approach addresses the significant challenge of direct enantioselective acetate (B1210297) aldol reactions, which are difficult to achieve using standard organocatalytic methods. nih.gov In this role, the acetylphosphonate functions as a precursor to an enolate, which then reacts with various electrophiles. smolecule.comnih.gov

The process is particularly effective when catalyzed by cinchona alkaloid derivatives, which can facilitate highly enantioselective aldol reactions between acetylphosphonates and activated carbonyl compounds like isatins and phenylglyoxals. smolecule.comnih.gov A key advantage of this method is that the phosphonate (B1237965) group in the resulting aldol adduct is an excellent leaving group. smolecule.com This allows for a subsequent, in-situ conversion of the aldol product into more stable and synthetically useful β-hydroxy esters or amides through methanolysis or aminolysis, respectively. smolecule.comnih.gov This two-step, one-pot sequence provides efficient access to optically enriched β-hydroxy carbonyl compounds. smolecule.com

Catalyst Screening and Optimization in Asymmetric Synthesis

The success of asymmetric reactions involving this compound is highly dependent on the choice of catalyst and reaction conditions. Systematic screening of catalysts is crucial for achieving high yields and stereoselectivities. nih.gov For instance, in reactions catalyzed by cinchona alkaloids, quinidine-derived thiourea (B124793) catalysts have been shown to provide superior enantioselectivity compared to their cinchonine (B1669041) counterparts. smolecule.com

Optimization extends to the structure of the acetylphosphonate substrate itself. Studies have shown that modifying the ester group from dimethyl to diethyl or diisopropyl acetylphosphonate can significantly impact both reactivity and selectivity. nih.gov For example, while this compound led to a slightly higher enantiomeric excess (ee) in a specific aldol reaction, the yield was poor. nih.gov In contrast, diisopropyl acetylphosphonate provided an excellent yield with a comparable ee, highlighting the trade-offs between different substrate analogs. nih.gov

Solvent choice is another critical parameter. In quinidine (B1679956) thiourea-catalyzed transformations, chlorinated solvents such as dichloromethane (B109758) have been found to provide optimal results when compared to ethereal or aromatic solvents. smolecule.com

The following table summarizes the screening of various bifunctional Brønsted base catalysts for the asymmetric Michael reaction of dimethyl 2-phenylacetylphosphonate with trans-β-nitrostyrene, illustrating the impact of catalyst structure on the reaction outcome. nih.gov

| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 9-O-(1-naphthylmethyl)cupreidine (4a) | 61 | 80:20 | 11 |

| Quinidine-derived thiourea (4b) | 90 | 85:15 | 51 |

| Takemoto-type thiourea (4c) | - | 90:10 | 50 |

| Squareamide-based catalyst (4d) | - | 90:10 | 40 |

Mechanistic Models for Stereochemical Outcome in Organocatalysis

The stereochemical outcome of organocatalytic reactions with acetylphosphonates is governed by the specific interactions between the catalyst and the substrates in the transition state. Thiourea-based catalysts, for example, are believed to operate via a dual-activation mechanism. smolecule.com Through multiple hydrogen bonding interactions, the catalyst activates both the nucleophile (the acetylphosphonate enolate) and the electrophile simultaneously. smolecule.com

Theoretical calculations and mechanistic studies suggest that in some cases, an acidic additive can protonate the catalyst, which then activates the acetylphosphonate electrophile through hydrogen bonding. unl.pt A separate basic site on the catalyst then deprotonates the nucleophile, bringing the two reactants together in a chiral environment. unl.pt For certain reactions, a nine-membered, chair-like transition state has been proposed to explain the observed high levels of stereocontrol. unl.pt The ability of the catalyst to effectively discriminate between the two faces of the electrophile is essential for achieving high enantioselectivity. unl.pt

Metal-Catalyzed Reactions

In addition to organocatalysis, this compound and its derivatives are valuable substrates in reactions catalyzed by transition metals, which are known for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon and Carbon-Phosphorus Bond Formation

Palladium catalysts are highly effective for cross-coupling reactions. While direct palladium-catalyzed reactions involving this compound itself are less commonly detailed, methodologies have been developed for related phosphonate compounds, demonstrating the potential for such transformations. For example, various palladium-catalyzed reactions for both carbon-carbon and carbon-phosphorus bond formation have been successfully applied to synthesize 2-aryl-substituted 1-aminocyclopropylphosphonates, starting from a readily accessible brominated cyclopropylphosphonate. researchgate.net These methods have proven effective for generating desired products in high yields on both small and large scales. researchgate.net

Chiral Lewis Acid Catalysis in Acetoxyphosphonate Synthesis

Chiral Lewis acids are powerful catalysts for enantioselective transformations. A one-step procedure has been developed for the synthesis of acetoxyphosphonates through the reaction of diethyl acetylphosphonate with various aldehydes. researchgate.netresearchgate.netacs.org This reaction employs a multicomponent catalytic system consisting of a chiral Lewis acid, an achiral Lewis base, and a Brønsted base. researchgate.net

Optimal results were achieved using a tridentate Schiff base aluminum(III) complex as the chiral Lewis acid, 1H-1,2,3-benzotriazole as the Lewis base, and a tertiary amine like DBU as the Brønsted base. researchgate.netacs.org This catalytic system facilitates the formation of the desired acetoxyphosphonate products in high yields, although the enantiomeric ratios achieved have been moderate, reaching up to 78:22. researchgate.netacs.org This approach represents a dual activation strategy, where the Lewis acid activates the aldehyde electrophile, and the base activates the acetylphosphonate nucleophile. acs.org

Cycloaddition Reactions

This compound serves as a key reactant in cycloaddition reactions, particularly in the synthesis of stereochemically rich small-ring systems.

Diastereo- and Enantioselective [2+2] Cycloadditions for Beta-Lactones

The formal [2+2] cycloaddition of ketenes, or their equivalents, with carbonyl compounds is a powerful method for constructing β-lactones. Isothiourea catalysis has enabled a highly diastereo- and enantioselective formal [2+2] cycloaddition between C(1)-ammonium enolates and α-ketophosphonates, including this compound. researchgate.net

In a notable example, the reaction of an α-silyl propionic acid, which serves as a C(1)-ammonium enolate precursor, with this compound is catalyzed by the isothiourea catalyst (2S,3R)-HyperBTM. This process yields the corresponding β-lactone bearing a C(4)-methyl substituent. The reaction proceeds with high stereocontrol, affording the product in significant yield. researchgate.net Specifically, when this compound was used, the C(4)-methyl substituted β-lactone was formed in 61% yield with excellent stereoselectivity (>95:5 dr, 99:1 er). researchgate.net This demonstrates the utility of this compound as an effective electrophile for generating highly enantioenriched β-lactones. researchgate.net

Table 1: Isothiourea-Catalyzed [2+2] Cycloaddition with this compound Data sourced from reference researchgate.net.

| Enolate Precursor | Electrophile | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| α-Trimethylsilyl propionic acid | This compound | (2S,3R)-HyperBTM | 61 | >95:5 | 99:1 |

Mechanistic Aspects of Catalyzed Cycloadditions

The mechanism of isothiourea-catalyzed [2+2] cycloadditions to form β-lactones has been a subject of study. Computational and experimental evidence, including kinetic isotope effect studies, for related reactions suggests a concerted asynchronous [2+2] cycloaddition pathway. rsc.org This is favored over a stepwise aldol-lactonization process. rsc.org

The proposed catalytic cycle for the formation of β-lactones from ammonium (B1175870) enolates involves the generation of a C(1)-ammonium enolate from a precursor, such as an α-silyl carboxylic acid or a symmetric anhydride. researchgate.netrsc.orgnih.gov This enolate then undergoes a formal [2+2] cycloaddition with the electrophile, in this case, this compound. researchgate.netbeilstein-journals.org The stereochemical outcome of the reaction is determined during this cycloaddition step. nih.gov The relative and absolute configuration of the major diastereoisomer is consistent with a concerted, asynchronous transition state. nih.gov Following the cycloaddition, the catalyst is released, yielding the β-lactone product. nih.gov In some cases, facile epimerization at the C(3) position of the β-lactone can occur after the initial cycloaddition, which can affect the final observed diastereomeric ratio. nih.govnih.gov

Phospha-Reactions in Asymmetric Synthesis

This compound is a key substrate in several "phospha-" variations of classic organic reactions, enabling the asymmetric synthesis of crucial organophosphorus compounds. mdpi.com

Phospha-Aldol Reactions with Carbonyl Compounds

The phospha-aldol reaction involves the addition of a phosphorus nucleophile to a carbonyl compound, analogous to the classic aldol reaction. unl.pt this compound can act as a direct enolate precursor in highly enantioselective aldol reactions with activated carbonyl compounds like isatins and phenylglyoxals. nih.gov

These reactions are effectively catalyzed by cinchona alkaloid-derived thiourea catalysts. nih.gov Although various dialkyl acetylphosphonates can be used, the choice of the ester group influences the reaction's outcome. For instance, in the reaction with N-benzylisatin, using this compound led to a slightly higher enantiomeric excess (62% ee) compared to diethyl acetylphosphonate (53% ee), but the chemical yield was significantly lower (39% vs. 68%). nih.gov Diisopropyl acetylphosphonate provided an excellent yield (91%) while maintaining a good enantiomeric excess (53% ee). nih.gov The initial aldol product can be subsequently converted in situ to a corresponding methyl ester via methanolysis. nih.gov This two-step sequence represents a formal, highly enantioselective acetate aldol reaction. nih.gov

Table 2: Enantioselective Phospha-Aldol Reaction of Acetylphosphonates with N-Benzylisatin Data sourced from reference nih.gov.

| Acetylphosphonate | Catalyst | Yield of Ester (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Diethyl acetylphosphonate | Quinidine thiourea | 68 | 53 |

| This compound | Quinidine thiourea | 39 | 62 |

| Diisopropyl acetylphosphonate | Quinidine thiourea | 91 | 53 |

Phospha-Mannich Reactions

The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component reaction involving a carbonyl compound, an amine, and a P-H compound to form α-aminophosphonates. mdpi.comresearchgate.net In a two-component variation, a pre-formed imine reacts with the phosphorus nucleophile. mdpi.combuchler-gmbh.com

While specific examples detailing the use of this compound as the primary P-H component in a classic three-component phospha-Mannich reaction are not extensively documented in the selected literature, its role can be inferred from the general mechanism. The reaction typically proceeds through the formation of an imine or iminium ion from the aldehyde and amine. researchgate.netrsc.org The phosphorus compound, acting as a nucleophile, then adds to the imine C=N bond. mdpi.comunl.pt Given the reactivity of this compound as an enolate precursor in aldol reactions, its participation would likely involve its conjugate base adding to a pre-formed imine, a pathway that is mechanistically related to the phospha-aldol reaction.

Phospha-Michael Reactions and Related Additions

The phospha-Michael reaction is the conjugate addition of a phosphorus nucleophile to an activated α,β-unsaturated compound. unl.ptrsc.org This reaction is a fundamental method for forming P-C bonds. unl.pt The addition of H-phosphonates to electron-deficient alkenes is often promoted by a base catalyst, which facilitates the formation of the more reactive trivalent phosphite (B83602) tautomer. mdpi.com

This compound has been shown to participate in related addition reactions. For example, it reacts with N,O-ketene acetals in a process catalyzed by a chiral Brønsted acid. unl.pt This reaction provides an efficient route to optically active phosphonates. unl.pt While this is not a traditional Michael addition to an enone or enoate, it represents the conjugate addition of the phosphonate to a polarized C=C bond, highlighting its utility as a nucleophile in such transformations. The effectiveness of phospha-Michael additions depends on the structure of the Michael acceptor, the nature of the phosphorus nucleophile, and the reaction conditions. rsc.org

Role in Biochemical and Enzymatic Mechanistic Studies

Dimethyl Acetylphosphonate as a Biochemical Probe

As a stable analog of pyruvate (B1213749), this compound and its related compounds can interact with enzymes in a manner that mimics the natural substrate. This property is exploited to study enzyme kinetics, inhibition, and the specific interactions within the enzyme's active site.

Substrate Analogues in Thiamin Diphosphate-Dependent Enzyme Studies

Thiamin diphosphate (B83284) (ThDP)-dependent enzymes are a crucial class of enzymes that catalyze key metabolic reactions, including the decarboxylation of α-keto acids. researchgate.net this compound and its mono-demethylated form, methyl acetylphosphonate, serve as effective substrate analogs for these enzymes. pnas.org Their phosphonate (B1237965) group mimics the carboxylate group of pyruvate, allowing them to bind to the active site.

The high inhibitory power and selectivity of phosphonate analogs of 2-oxo acids for their corresponding ThDP-dependent dehydrogenases stem from the formation of tightly bound transition state analog complexes after they adduct to the active site ThDP. oncotarget.com The specific structure of these enzymatic transition states, which varies even among mechanistically similar ThDP-dependent enzymes, enables these analogs to distinguish between closely related family members. oncotarget.com This selectivity makes them powerful tools to investigate the function of specific enzymes within complex metabolic networks. researchgate.netoncotarget.com For instance, alkylacetylphosphonates have been developed as selective probes for 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS), a ThDP-dependent enzyme found in bacteria. acs.orgfrontiersin.orgresearchgate.net

Competitive Inhibition Studies of Pyruvate-Dependent Enzymes

This compound and its analogs act as competitive inhibitors of pyruvate-dependent enzymes, meaning they compete with the natural substrate, pyruvate, for binding to the enzyme's active site. oncotarget.comresearchgate.net This inhibitory action has been particularly well-studied in the context of the pyruvate dehydrogenase complex (PDHC). nih.govbohrium.compreprints.orgnih.gov

The membrane-permeable nature of this compound allows it to be used in vivo to study the effects of PDHC inhibition. nih.govbohrium.compreprints.orgnih.gov Once inside the cell, it is hydrolyzed to its active, charged forms which then inhibit the enzyme. Studies have shown that the inhibitory potency of these analogs can vary significantly. For example, with isolated mammalian PDHC, acetyl phosphinate was found to be a much more potent competitive inhibitor (Ki = 0.1 μM) than the methyl ester of acetyl phosphonate (Ki = 40 μM). oncotarget.comnih.gov This competitive inhibition is a key characteristic that allows researchers to probe the enzyme's active site and understand the consequences of its dysfunction. nih.govbohrium.compreprints.orgnih.gov

Investigations of Enzyme Active Site Interactions

The use of this compound and its analogs has been instrumental in mapping the active sites of ThDP-dependent enzymes. researchgate.net By studying how these molecules bind, researchers can infer the geometry and chemical environment of the active site. The binding of these analogs can discriminate between even closely related enzyme family members due to the highly specific structure of the enzymatic transition states. oncotarget.com

Molecular dynamics simulations have complemented experimental studies, providing a dynamic picture of how these inhibitors interact with active site residues. nih.gov These simulations can reveal subtle conformational changes that occur upon ligand binding, which are often not apparent in static crystal structures. nih.gov For example, studies on 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) have used analogs like methyl acetylphosphonate to probe conformational dynamics upon ligand binding. pnas.org The interaction of these analogs with the enzyme can be monitored using techniques like hydrogen-deuterium exchange mass spectrometry, which reveals changes in the protein's structure and dynamics. pnas.org

Mechanistic Insights from Analogues of Biological Intermediates

Beyond simply binding to the active site, acetylphosphonates can also mimic the reactive intermediates that are formed during the enzymatic reaction. This allows for a deeper understanding of the catalytic mechanism itself.

Inhibition of 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXPS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many bacteria but absent in humans, making it an attractive target for new antibiotics. nih.govnih.govresearchgate.net Acetylphosphonates have been developed as potent and selective inhibitors of DXPS. acs.orgnih.gov

These inhibitors, such as butylacetylphosphonate and other alkylacetylphosphonates, have been shown to selectively inhibit E. coli DXPS. acs.orgnih.gov Their mechanism of action involves mimicking the substrate pyruvate and forming a stable adduct with the ThDP cofactor in the enzyme's active site. researchgate.netnih.gov This effectively blocks the enzyme's catalytic cycle. The development of these inhibitors has been guided by the unique structural and mechanistic features of DXPS, which distinguish it from other ThDP-dependent enzymes like the human pyruvate dehydrogenase complex. nih.govnih.gov For example, certain triazole-based alkylacetylphosphonate inhibitors exhibit nanomolar inhibitory activity and high selectivity for DXPS over mammalian pyruvate dehydrogenase. nih.gov

Data Tables

Table 1: Inhibitory Activity of Pyruvate Analogs on Mammalian PDHC

| Compound | Inhibition Constant (Ki) | Reference |

| Acetyl phosphinate | 0.1 μM | oncotarget.comnih.gov |

| Methyl ester of acetyl phosphonate | 40 μM | oncotarget.comnih.gov |

Table 2: Investigated Enzymes and the Role of this compound Analogs

| Enzyme | Role of Analog | Key Findings | References |

| Pyruvate Dehydrogenase Complex (PDHC) | Competitive Inhibitor | Perturbs amino acid homeostasis and increases protein succinylation in the brain. | nih.govbohrium.comnih.gov |

| 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXPS) | Selective Inhibitor | Acts as a potent and selective inhibitor, forming a stable adduct with the ThDP cofactor. | acs.orgnih.govnih.govnih.gov |

Influence on Metabolic Pathways in Cellular Systems

This compound (DMAP) is a recognized inhibitor of the pyruvate dehydrogenase complex (PDHC), a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. scispace.comcore.ac.uk As a membrane-permeable compound, DMAP can enter cells and their mitochondria, where it or its hydrolyzed products interfere with cellular metabolism. core.ac.ukunl.pt Its primary mechanism of action involves mimicking the substrate pyruvate, thereby competitively inhibiting the PDHC. core.ac.uk This inhibition has significant downstream effects on various metabolic pathways, extending beyond simple energy production.

Inhibition of the PDHC by DMAP leads to a decrease in the production of acetyl-CoA from pyruvate. scispace.com This reduction in a key metabolic intermediate forces cells to utilize alternative substrates to fuel the TCA cycle and maintain energy homeostasis. Research has shown that in brain cells, this leads to an increased degradation of amino acids to compensate for the reduced influx of glucose-derived carbon. scispace.com Specifically, a decrease in the levels of glutamate, isoleucine, and leucine (B10760876) has been observed following the administration of DMAP, indicating their catabolism to replenish TCA cycle intermediates. researchgate.net

Furthermore, the metabolic perturbation caused by DMAP extends to post-translational modifications of proteins. Studies in the rat cerebral cortex have demonstrated that inhibition of PDHC by DMAP results in increased levels of protein succinylation and glutarylation. scispace.comresearchgate.net This is thought to be a consequence of the altered TCA cycle flux and the accumulation of succinyl-CoA and glutaryl-CoA, which can then non-enzymatically or enzymatically modify lysine (B10760008) residues on proteins. In contrast, total protein acetylation levels were not significantly changed. scispace.com

The dose-dependent effects of DMAP on cellular metabolism can be non-monotonous. scispace.comunl.pt At lower concentrations, initial effects may include a decrease in glutathione (B108866) levels and its redox potential. scispace.com However, as the concentration and thus the inhibition of PDHC increases, compensatory mechanisms, such as the activation of the 2-oxoglutarate dehydrogenase complex (OGDHC), are triggered to maintain metabolic function. scispace.comresearchgate.net

The impact of DMAP on metabolic pathways also has implications for cell viability, which can vary between different cell types. core.ac.uknih.gov For instance, in glioblastoma cell lines, which often exhibit altered metabolism compared to healthy cells, the inhibition of PDHC by DMAP precursors can significantly decrease cell viability by disrupting their specific metabolic dependencies. core.ac.uknih.gov

The following table summarizes the observed effects of this compound on key metabolic parameters in brain tissue.

| Metabolic Parameter | Observed Effect | Reference |

|---|---|---|

| Pyruvate Dehydrogenase Complex (PDHC) Activity | Inhibited | scispace.comcore.ac.uk |

| Amino Acid Levels (Glutamate, Isoleucine, Leucine) | Decreased | researchgate.net |

| Protein Succinylation | Increased | scispace.com |

| Protein Glutarylation | Increased | scispace.com |

| Glutathione Levels | Decreased (at lower doses) | scispace.com |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity | Activated (compensatory) | scispace.comresearchgate.net |

Enzymatic Transformations of Phosphonates

The carbon-phosphorus (C-P) bond in phosphonates is known for its high stability against chemical and enzymatic hydrolysis compared to the phosphoester bonds in phosphates. unl.pt However, various microorganisms have evolved enzymes capable of transforming these robust molecules.

O-Methyltransferase Activity on Phosphonate Natural Products

O-methylation is a key transformation in the biosynthesis of some phosphonate natural products, which can enhance their biological activity. nih.gov The enzyme DhpI, a phosphonate O-methyltransferase from the dehydrophos biosynthetic gene cluster, utilizes S-adenosylmethionine (SAM) to methylate a variety of phosphonate compounds. nih.govresearchgate.net

Research has shown that DhpI exhibits broad substrate specificity. nih.govresearchgate.net It can methylate small phosphonates such as 1-hydroxyethylphosphonate and acetyl-1-aminoethylphosphonate. researchgate.net The latter is structurally related to the mono-de-esterified form of this compound. This suggests that enzymes from this family could potentially act on acetylphosphonate derivatives. The methylation of the phosphonate group can be crucial for the biological activity of the resulting compound. For example, methyl acetylphosphonate is a significantly more potent inhibitor of pyruvate dehydrogenase than its non-methylated counterpart. pnas.org

While direct enzymatic O-methylation of this compound has not been explicitly documented, the known promiscuity of enzymes like DhpI suggests it as a potential biocatalyst for such a transformation, should one of the methyl ester groups be first removed. The table below lists some phosphonates that are known substrates for the O-methyltransferase DhpI.

| Substrate | Enzyme | Reference |

|---|---|---|

| 1-Hydroxyethylphosphonate | DhpI | researchgate.net |

| 1,2-Dihydroxyethylphosphonate | DhpI | researchgate.net |

| Acetyl-1-aminoethylphosphonate | DhpI | researchgate.net |

| Fosfomycin | DhpI | nih.gov |

| Fosmidomycin | DhpI | nih.gov |

Hydrolysis and Other Biocatalytic Processes

The hydrolysis of this compound is a critical reaction, as its breakdown products are responsible for its biological activity. While the C-P bond is highly stable, the P-O-C ester bonds are susceptible to cleavage.

A study on the chemical hydrolysis of this compound in water revealed that the compound is rapidly cleaved to acetate (B1210297) and dimethyl phosphonate. researchgate.net The reaction is first-order in both hydroxide (B78521) ion and this compound concentration, with a half-life of approximately 3 seconds at pH 7 and 25°C. researchgate.net The proposed mechanism involves the rapid formation of a hydrated carbonyl adduct, which then readily expels the phosphonate diester. researchgate.net

Enzymatic hydrolysis of phosphonate esters has also been documented. Enzymes such as phosphodiesterases from various sources can catalyze the cleavage of the ester bonds in organophosphonates. nih.gov For instance, bovine intestinal 5'-nucleotide phosphodiesterase has been shown to hydrolyze phosphonate esters, in some cases with higher efficiency than conventional phosphodiester substrates. nih.gov While specific studies on the enzymatic hydrolysis of this compound are limited, the existence of hydrolases with broad substrate specificity suggests that biocatalytic cleavage is a plausible route for its metabolism in biological systems. scispace.com These enzymes could facilitate the removal of one or both methyl groups, leading to the formation of the more active, charged acetylphosphonate species. core.ac.uk

The table below shows the half-life of this compound under different pH conditions due to chemical hydrolysis.

| pH | Temperature (°C) | Half-life (seconds) | Reference |

|---|---|---|---|

| 7.0 | 25 | ~3 | researchgate.net |

Spectroscopic and Structural Elucidation of Dimethyl Acetylphosphonate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local chemical environment of the phosphorus atom.

The ¹H NMR spectrum of dimethyl acetylphosphonate displays distinct signals that correspond to the three unique proton environments in the molecule: the methoxy (B1213986) protons (-OCH₃), the methylene (B1212753) protons (-CH₂-), and the acetyl methyl protons (-C(O)CH₃). The coupling of these protons with the phosphorus nucleus (³¹P) provides definitive structural confirmation.

The proton signals are characterized by their chemical shift (δ), multiplicity, and coupling constants (J). The methoxy protons appear as a doublet due to coupling with the phosphorus atom. Similarly, the methylene protons adjacent to the phosphorus atom also appear as a doublet with a larger coupling constant, characteristic of a two-bond P-H interaction. The acetyl methyl protons appear as a singlet as they are too distant to exhibit significant coupling with the phosphorus atom. chemicalbook.com

Detailed ¹H NMR spectral data are presented below. chemicalbook.com

| Protons Assignment | Chemical Shift (δ) ppm | P-H Coupling Constant (J) Hz |

| P(O)(OCH₃)₂ | 3.799 | 11.2 |

| -CH₂- | 3.124 | 22.7 |

| -C(O)CH₃ | 2.325 | N/A |

Data table compiled from sourced information. chemicalbook.com

³¹P NMR spectroscopy is a highly specific technique for analyzing organophosphorus compounds, providing a direct probe of the phosphorus atom's chemical environment. The chemical shift of the phosphorus nucleus is sensitive to the nature of the substituents attached to it.

In the analysis of reaction intermediates, which can be considered adducts, the phosphorus environment changes significantly. For example, the treatment of dimethyl (2-oxopropyl)phosphonate with diethylzinc (B1219324) to form the zinc enolate results in a single ³¹P NMR resonance at 32.1 ppm, indicating the formation of one major phosphorus-containing species in solution. core.ac.uk The subsequent reaction of this enolate with methylene iodide leads to the appearance of new major and minor species with chemical shifts of 48.9 ppm and 49.9 ppm, respectively, allowing for the monitoring of the reaction progress. core.ac.uk

| Species / Adduct | ³¹P Chemical Shift (δ) ppm |

| Zinc enolate of Dimethyl (2-oxopropyl)phosphonate | 32.1 |

| Major product after CH₂I₂ addition | 48.9 |

| Minor product after CH₂I₂ addition | 49.9 |

Data table compiled from sourced information. core.ac.uk

While ¹³C NMR is a standard technique for the characterization of organic molecules, specific, publicly available experimental data for the complete assignment of this compound could not be identified in the searched literature. However, based on the structure, one would expect to observe four distinct carbon signals corresponding to the carbonyl carbon (C=O), the methylene carbon (-CH₂-), the methoxy carbons (-OCH₃), and the acetyl methyl carbon (-C(O)CH₃). The carbons directly bonded to or near the phosphorus atom would exhibit splitting due to C-P coupling.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the chemical formula is C₅H₁₁O₄P. nist.gov HRMS can confirm this composition by measuring the monoisotopic mass with high precision. The calculated monoisotopic mass for this compound serves as a benchmark for experimental verification. nih.govnih.gov

| Property | Value |

| Molecular Formula | C₅H₁₁O₄P |

| Calculated Monoisotopic Mass | 166.03949583 Da |

Data table compiled from sourced information. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures, making it ideal for monitoring reactions and identifying products and adducts. This technique is particularly valuable for analyzing the hydrolysis products of organophosphates or their adducts to biomolecules.

For instance, LC-MS/MS methods have been developed for the analysis of various pesticides and their degradation products. researchgate.net These methods often employ techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored to enhance selectivity and sensitivity. researchgate.net Although a specific application for monitoring this compound itself was not detailed in the searched literature, the principles are directly applicable. The analysis of its reaction products, such as dimethylphosphonic acid, in water showcases the utility of LC-MS/MS for tracking phosphonate-containing species in various matrices. researchgate.net This approach allows for the detection and quantification of analytes at very low concentrations, often at the nanogram per milliliter level. researchgate.net

Fragmentation Patterns and Ionization Studies

The mass spectrum of this compound is typically acquired using electron ionization (EI), a hard ionization technique that provides detailed structural information through extensive fragmentation. youtube.comlibretexts.org In a 70 eV EI mass spectrum, the molecular ion (M⁺•) peak is observed, but its intensity can be low due to the ion's instability. The fragmentation pathways are largely dictated by the presence of the keto and dimethyl phosphonate (B1237965) functional groups.

Key fragmentation processes for this compound include:

α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This results in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak in the spectrum. The other fragment would be [CH₂P(O)(OCH₃)₂]⁺•.

McLafferty Rearrangement: While less common for ketones without a sufficiently long alkyl chain, rearrangement reactions can occur. A characteristic fragmentation of organophosphorus esters involves the rearrangement and cleavage of the P-O-C and P-C bonds.

Loss of Methoxy Group: Cleavage of a P-OCH₃ bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 135.

Cleavage of the C-P Bond: The bond between the acetyl group and the phosphorus atom can rupture, leading to fragments corresponding to the phosphonate moiety. A prominent peak is often observed at m/z 109, corresponding to the [P(O)(OCH₃)₂]⁺ ion.

Ionization studies using softer techniques can provide complementary information. Chemical ionization (CI), for instance, results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, confirming the molecular weight. azom.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound, as shown in the table below. uni.lu

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.04677 | 133.7 |

| [M+Na]⁺ | 189.02871 | 141.6 |

| [M+K]⁺ | 205.00265 | 143.0 |

| [M+NH₄]⁺ | 184.07331 | 155.0 |

| [M-H]⁻ | 165.03221 | 133.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule. The gas-phase IR spectrum displays several characteristic absorption bands corresponding to specific vibrational modes. nist.govnih.gov Computational studies on related phosphonates, such as dimethyl methylphosphonate (B1257008) (DMMP), aid in the precise assignment of these bands. researchgate.netarxiv.orgfrontiersin.org

The key vibrational frequencies and their assignments are summarized in the table below.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a ketone is observed in the region of 1715-1730 cm⁻¹. This is one of the most prominent features of the spectrum.

P=O Stretch: The phosphoryl group gives rise to a very strong and characteristic absorption, typically found in the 1250-1270 cm⁻¹ range. The exact position is influenced by the electronegativity of the adjacent substituents.

P-O-C Stretch: The P-O-C linkage exhibits strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears as a strong band around 1030-1060 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene groups are observed just below 3000 cm⁻¹.

C-H Bending: Vibrations associated with the bending (scissoring and rocking) of the CH₂ and CH₃ groups appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2960-3010 | ν(C-H) | -CH₃, -CH₂- | Medium |

| 1725 | ν(C=O) | Ketone | Strong |

| 1410-1460 | δ(C-H) | -CH₃, -CH₂- | Medium |

| 1265 | ν(P=O) | Phosphoryl | Very Strong |

| 1030-1055 | ν(P-O-C) | Phosphonate Ester | Very Strong |

| 820-840 | ν(P-C) | Phosphorus-Carbon | Medium-Strong |

ν = stretching; δ = bending

X-ray Crystallography

The stereochemistry at the α-carbon (the carbon bonded to the phosphorus and the hydroxyl or amino group) is clearly defined. In racemic crystals, both enantiomers are present in the unit cell, often linked by intermolecular interactions. For instance, in one α-aminophosphonate derivative, the crystal lattice is composed of centrosymmetric dimers. researchgate.net

The crystal packing of phosphonate derivatives is heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. chemrxiv.org The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, while the hydroxyl (-OH) or amino (-NH) groups in the derivatives are effective hydrogen bond donors. rsc.org

Commonly observed intermolecular interactions include:

O-H···O=P Hydrogen Bonds: In α-hydroxyphosphonate derivatives, strong hydrogen bonds form between the hydroxyl group of one molecule and the phosphoryl oxygen of a neighboring molecule, often leading to the formation of chains or dimeric structures. tandfonline.com

N-H···O=P Hydrogen Bonds: In α-aminophosphonate derivatives, similar strong hydrogen bonds are observed between the N-H group and the P=O group, dictating the supramolecular architecture. researchgate.net

These interactions create robust three-dimensional networks that determine the physical properties of the crystalline material. The analysis of these synthons is crucial for crystal engineering and understanding solid-state behavior. mdpi.com

Other Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for the structural elucidation of this compound and its adducts in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

In particular, ³¹P NMR is highly diagnostic for phosphorus-containing compounds. This compound exhibits a characteristic ³¹P chemical shift of approximately 0 ppm (relative to 85% H₃PO₄). rsc.orgrsc.org A significant change in this chemical shift is observed upon the formation of adducts. For example, when this compound reacts with alcohols to form hemiketals, the phosphorus atom becomes more shielded, and the ³¹P signal shifts downfield to a new peak between +17 and +21 ppm. rsc.orghuji.ac.il This distinct difference allows for the convenient study of reaction equilibria and kinetics in solution.

¹H NMR spectroscopy provides further structural confirmation. chemicalbook.com The spectrum of this compound shows distinct signals for the different proton environments.

| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -P(O)(OCH₃)₂ | 3.80 | Doublet | J(P,H) ≈ 11.2 |

| -CH₂-P | 3.12 | Doublet | J(P,H) ≈ 22.7 |

| CH₃CO- | 2.33 | Singlet | N/A |

The doublet multiplicity for the methoxy and methylene protons arises from coupling to the spin-active ³¹P nucleus, providing definitive evidence for the P-O-C-H and P-C-H connectivities.

Circular Dichroism (CD) in Biochemical Binding Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral molecules, particularly proteins, upon interaction with ligands. This method measures the differential absorption of left- and right-circularly polarized light, providing insights into the secondary and tertiary structure of proteins. When a ligand, such as this compound, binds to a protein, it can induce conformational changes in the protein's structure. These alterations are detectable by CD spectroscopy and can be used to characterize the binding event.

For instance, studies on the interaction of various inhibitory ligands with acetylcholinesterase have demonstrated that ligand binding can alter the proportions of secondary structural elements like α-helices and β-sheets. nih.gov In a relevant study, the binding of the active site inhibitor edrophonium (B1671111) was shown to increase the α-helical content of the 11S species of acetylcholinesterase. nih.gov Conversely, the binding of a peripheral site inhibitor, propidium (B1200493), resulted in an increase in the β-sheet content of the enzyme. nih.gov

These findings illustrate how CD spectroscopy can be employed to probe the biochemical binding of inhibitors. A similar approach could be hypothetically applied to study the interaction of this compound with its biological targets. By monitoring the changes in the CD spectrum of a target protein upon titration with this compound, it would be possible to determine binding constants and gain information about the conformational changes that accompany the formation of the adduct.

The data from such a hypothetical study could be presented in a table format, similar to the example below which is based on published data for other acetylcholinesterase inhibitors. nih.gov

Table 1: Representative Changes in Acetylcholinesterase Secondary Structure upon Ligand Binding as Determined by Circular Dichroism

| Condition | α-Helix (%) | β-Sheet (%) | Turns (%) | Other (%) |

| Native 11S AChE | 33 | 23 | 17 | 26 |

| 11S AChE + Edrophonium | Increase | - | - | - |

| 11S AChE + Propidium | - | Increase | - | - |

This table is illustrative and based on the findings for the inhibitors edrophonium and propidium acting on the 11S species of acetylcholinesterase. The dashes indicate that specific percentage changes were not quantified in the source. A similar experimental setup could be used to obtain specific data for this compound.

Computational and Theoretical Studies of Dimethyl Acetylphosphonate

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving dimethyl acetylphosphonate. It allows for the exploration of reaction pathways and the characterization of transient species like transition states.

A fundamental concept in studying reaction mechanisms is the potential energy surface, which describes the energy of a system as a function of the positions of its atoms. A reaction coordinate diagram is a slice through this surface that illustrates the energy changes as reactants are converted into products. fossee.in

Computational methods can be used to locate the transition state, which is the highest energy point along the reaction coordinate. fossee.in The energy difference between the reactants and the transition state is the activation energy, a critical factor that determines the reaction rate. fossee.in By analyzing the geometry of the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

For reactions involving this compound, such as hydrolysis or reactions with nucleophiles, computational modeling can map out the entire reaction pathway, identifying intermediates and transition states. This provides a detailed, step-by-step picture of the reaction mechanism.

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and rate. Theoretical models can account for the effects of the solvent in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include individual solvent molecules in the calculation.

Stereochemical Predictions in Asymmetric Catalysis

Computational studies are instrumental in predicting the stereochemical outcomes of asymmetric catalysis involving organophosphorus compounds. While direct computational studies on this compound are not extensively documented in peer-reviewed literature, the principles are well-established through research on analogous reactions. Theoretical models are used to elucidate the mechanisms of stereoselective transformations, such as the phospha-aldol reaction, which produces chiral α-hydroxyphosphonates. mdpi.com

In a typical computational approach to predict stereochemistry, researchers model the transition states of a reaction between a phosphonate (B1237965) precursor and an aldehyde in the presence of a chiral catalyst. These catalysts can be heterobimetallic complexes or organocatalysts like chiral phosphoric acids. mdpi.comrsc.org By calculating the energies of the different possible transition states leading to various stereoisomers, scientists can predict which isomer will be the major product.

For example, in the asymmetric hydrophosphonylation of aldehydes, density functional theory (DFT) calculations can be employed to model the intermediate complex formed between the catalyst, dimethyl phosphite (B83602), and the aldehyde. mdpi.com These calculations help in understanding how the chiral environment of the catalyst directs the nucleophilic attack of the phosphite onto one face of the aldehyde, thereby controlling the stereochemistry of the resulting α-hydroxyphosphonate. mdpi.com The success of these predictions is often validated by comparing the calculated enantiomeric excess (ee) with experimental results.

Table 1: Factors Influencing Stereochemical Predictions in Asymmetric Phosphonylation

| Influencing Factor | Computational Approach | Predicted Outcome |

| Catalyst Structure | Modeling of catalyst-substrate complexes | Determination of the catalyst's role in creating a chiral pocket. |

| Substrate Conformation | Conformational analysis of reactants | Identification of the lowest energy conformations for reaction. |

| Transition State Energy | Calculation of activation energies for different stereochemical pathways | Prediction of the major enantiomer or diastereomer formed. |

| Solvent Effects | Inclusion of implicit or explicit solvent models | Refinement of energy calculations to mimic reaction conditions. |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools used to investigate the behavior of molecules like this compound at an atomic level. These methods provide detailed information about how the molecule interacts with its environment, such as proteins or solvents, and how it changes its shape over time.

Ligand-Protein Interactions and Enzyme Binding Modes

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand, such as this compound, to a protein target. These studies are crucial for understanding the mechanism of action of enzyme inhibitors. Research on related organophosphorus compounds provides a framework for how this compound might interact with enzyme active sites.

For instance, studies on phosphonate derivatives interacting with acetylcholinesterase have shown that the oxygen atom of the phosphoryl group (P=O) is critical for the interaction. researchgate.net This oxygen atom often acts as a hydrogen bond acceptor or coordinates with metal ions in the active site. researchgate.netnih.gov Docking simulations can predict the specific amino acid residues involved in these interactions. A study on bacterial phosphotriesterase revealed that the two oxygen atoms of the P-O bonds in organophosphate products form short interactions with zinc ions within the enzyme's active site. nih.gov

Molecular dynamics simulations can further refine the static picture provided by docking. An MD simulation of a protein-ligand complex can reveal the stability of the binding mode and the key interactions that maintain the complex over time. rsc.org For example, a simulation might show that the initial docked pose is stable and that specific hydrogen bonds are maintained throughout the simulation. rsc.org

Table 2: Predicted Interactions for a Phosphonate Ligand in an Enzyme Active Site

| Interaction Type | Potential Interacting Residue/Component | Significance |

| Hydrogen Bonding | Serine, Histidine, Tyrosine | Stabilizes the ligand in the active site. |

| Metal Coordination | Zn²⁺, Mg²⁺ | Anchors the phosphoryl group. nih.gov |

| Hydrophobic Interactions | Leucine (B10760876), Valine, Phenylalanine | Orients the non-polar parts of the ligand. |

| Electrostatic Interactions | Arginine, Lysine (B10760008) | Complements the charge distribution of the ligand. |

Conformational Dynamics of this compound in Solution or Protein Environments

The three-dimensional shape, or conformation, of this compound is not rigid and can change depending on its environment. Molecular dynamics simulations are particularly useful for studying these conformational dynamics.

Studies on the closely related compound Dimethyl methylphosphonate (B1257008) (DMMP) in aqueous solution have shown that it exists as multiple conformational isomers at room temperature. researchgate.netmdpi.com MD simulations can track the transitions between these different conformers and determine their relative populations. These simulations have highlighted the importance of partial atomic charges in accurately describing the behavior of alkylphosphonates in water. rutgers.edu On average, a DMMP molecule forms two hydrogen bonds with surrounding water molecules via the phosphoryl oxygen atom. rutgers.eduresearchgate.net

The conformational flexibility of phosphodiester linkages has also been explored using density functional theory-based molecular dynamics. A study on dimethyl phosphate (B84403) in water showed that the reorganization of solvent molecules plays a significant role in the transitions between different gauche and trans conformations. colab.ws These computational findings indicate that the surrounding environment, whether it's a solvent or a protein binding pocket, can significantly influence the preferred shape of a phosphonate molecule. The dynamic interplay between the molecule and its surroundings is crucial for its function and reactivity.

Advanced Synthetic Applications and Methodological Developments

Dimethyl Acetylphosphonate as a Building Block for Complex Molecules

The dual functionality of this compound makes it a valuable precursor for the synthesis of intricate molecular structures, particularly those incorporating phosphorus. Its utility extends to the formation of both heterocyclic and acyclic systems with defined stereochemistry.

The reactivity of this compound has been harnessed for the synthesis of phosphorus-containing heterocycles. One notable example is its use in the preparation of epoxyphosphonates, which are three-membered rings containing a phosphorus atom. The reaction of diphenyldiazomethane with this compound leads to the formation of these strained heterocyclic systems electronicsandbooks.com. This transformation highlights the ability of the acetyl group in this compound to participate in cycloaddition reactions, providing a pathway to novel phosphorus-containing ring structures. While the broader application of this compound in the synthesis of other phosphorus heterocycles is an area of ongoing research, this example underscores its potential as a precursor to such valuable compounds.

A significant application of this compound lies in its ability to facilitate the construction of stereocenters, which are crucial for the biological activity of many organic molecules. The reaction of this compound with β-substituted enol ethers, promoted by a TADDOL catalyst, results in the formation of α-hydroxy phosphonates with two new chiral centers, one of which is a tertiary stereocenter. This Mukaiyama aldol-type reaction proceeds with high diastereoselectivity, demonstrating the utility of this compound in creating stereochemically complex acyclic molecules.

Furthermore, a derivative of this compound, dimethyl (diazomethyl)phosphonate, has been employed in the biocatalytic, enantioselective cyclopropanation of olefins. This reaction, utilizing engineered myoglobin-based biocatalysts, produces enantioenriched cyclopropylphosphonate esters with excellent diastereo- and enantioselectivity rochester.edu. This method allows for the construction of three-membered carbocyclic rings with multiple stereocenters, showcasing the versatility of this compound-derived reagents in asymmetric synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Key Feature |

| This compound | β-Substituted enol ether | TADDOL | α-Hydroxy phosphonate (B1237965) | Creation of two stereocenters |

| Dimethyl (diazomethyl)phosphonate | Olefin | Engineered Myoglobin | Cyclopropylphosphonate | Enantioselective construction of stereocenters |

Novel Reaction Design and Optimization

The development of new synthetic methods involving this compound is an active area of research. Efforts are focused on designing novel reactions and optimizing existing protocols to achieve higher efficiency, selectivity, and broader substrate scope.

The demand for enantiomerically pure compounds has driven the development of enantioselective catalytic protocols for reactions involving this compound and related compounds. The aforementioned TADDOL-catalyzed Mukaiyama aldol (B89426) reaction is a prime example of an enantioselective process that utilizes a chiral catalyst to control the stereochemical outcome.

In a similar vein, bifunctional iminophosphorane superbase catalysts have been developed for the enantioselective nucleophilic desymmetrization of phosphonate esters, a process that can lead to the formation of chiral phosphonates sci-hub.se. While not directly employing this compound as a substrate, this methodology is highly relevant to the broader field of asymmetric phosphonate synthesis.

Biocatalysis offers another powerful approach to enantioselective synthesis. The use of engineered myoglobin variants for the cyclopropanation with dimethyl (diazomethyl)phosphonate demonstrates the potential of enzymes to catalyze highly stereoselective transformations that are challenging to achieve with traditional chemical catalysts rochester.edu. The development of such biocatalytic systems opens new avenues for the synthesis of chiral organophosphorus compounds.

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of synthetic transformations. In the TADDOL-catalyzed aldol reaction of this compound, it was found that conducting the reaction at lower temperatures significantly improved both the diastereoselectivity and enantioselectivity of the desired α-hydroxy phosphonate product.

Protein engineering plays a vital role in enhancing the performance of biocatalysts. In the myoglobin-catalyzed cyclopropanation, a "substrate walking" strategy was employed to engineer the enzyme's active site, leading to improved stereoselectivity for a broader range of olefin substrates rochester.edu. This approach highlights the power of directed evolution in tailoring enzyme properties for specific synthetic applications.

Furthermore, the choice of catalyst and leaving group can have a profound impact on reaction outcomes. In the desymmetrization of phosphonate esters, fine-tuning the basicity of the iminophosphorane catalyst and modifying the leaving group were key strategies for improving both the yield and enantiomeric excess of the chiral phosphonate product sci-hub.se.

| Strategy | Reaction Type | Effect |

| Lowering Reaction Temperature | Mukaiyama Aldol Reaction | Increased diastereoselectivity and enantioselectivity |

| Protein Engineering | Biocatalytic Cyclopropanation | Enhanced stereoselectivity for a wider substrate scope |

| Catalyst and Leaving Group Modification | Nucleophilic Desymmetrization | Improved yield and enantioselectivity |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organophosphorus compounds to minimize their environmental impact. The use of biocatalysis, as exemplified by the engineered myoglobin system, represents a significant step towards more sustainable synthetic methods. Enzymes operate under mild conditions (aqueous media, ambient temperature and pressure) and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste generation.

Another green approach is the use of environmentally benign solvents and catalysts. For instance, the use of polyethylene glycol (PEG) in combination with water under ultrasonic irradiation has been reported as a green method for the synthesis of di-α-aminophosphonate derivatives. This approach avoids the use of volatile organic solvents and can lead to improved reaction rates and yields.

Solvent-Free Conditions and Environmentally Benign Reagents

The development of synthetic methodologies under solvent-free conditions represents a significant advancement in green chemistry, aiming to reduce environmental pollution and enhance reaction efficiency. rsc.org In the context of this compound and related α-ketophosphonates, several innovative approaches have emerged that eschew traditional organic solvents.

One notable strategy involves the oxidation of α-hydroxyphosphonates. Research has demonstrated the effective conversion of α-hydroxyphosphonates to their corresponding α-ketophosphonates under solvent-free conditions. For instance, the use of zinc dichromate trihydrate (ZnCr₂O₇·3H₂O) has been reported as an efficient method for this transformation, yielding α-ketophosphonates in high yields without the need for a solvent. mdpi.com Another approach utilizes surface-mediated solid-phase reactions, where the oxidation of 1-hydroxyphosphonates is carried out on the surface of alumina-supported chromium trioxide (CrO₃) under microwave irradiation, again avoiding the use of bulk solvents. mdpi.comresearchgate.net

Furthermore, the synthesis of acyl phosphonamidates, which are structurally analogous to acylphosphonates, has been successfully achieved under solventless conditions. These reactions proceed readily between phosphoramidite-type reagents and various acid chlorides, with yields ranging from 71-90%. researchgate.netnih.gov The purification of the resulting products is often simplified to column chromatography. researchgate.netnih.gov This methodology highlights the potential for applying similar solvent-free acylation strategies to produce this compound.

The broader movement towards environmentally benign reagents has also influenced phosphonate chemistry. Biosourced catalysts, such as "Eco-MgZnOx" derived from Zn-hyperaccumulating plants, have been employed for the hydrophosphonylation of aldehydes under solventless conditions to produce α-hydroxyphosphonates. mdpi.com While this yields the precursor to the target α-keto derivative, the use of such "ecocatalysts" represents a sustainable approach in the initial steps of the synthesis. mdpi.com These examples collectively underscore a clear trend towards greener synthetic routes for α-ketophosphonates, focusing on the elimination of volatile organic compounds and the use of more environmentally friendly oxidizing agents and catalysts.

Table 1: Comparison of Solvent-Free Methods for Synthesis of α-Ketophosphonates and Related Compounds

| Method | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |

| Oxidation | Zinc Dichromate Trihydrate | Solvent-Free | α-Ketophosphonate | High | mdpi.comresearchgate.net |

| Oxidation | Alumina-supported CrO₃ | Solvent-Free, Microwave | α-Ketophosphonate | High | mdpi.comresearchgate.net |

| Acylation | Phosphoramidite, Acid Chloride | Solventless | Acyl Phosphonamidate | 71-90% | researchgate.netnih.gov |

| Hydrophosphonylation | Aldehyde, H-phosphonate, Eco-MgZnOx | Solventless | α-Hydroxyphosphonate | High | mdpi.com |

Aqueous Reaction Conditions

The use of water as a reaction medium is a cornerstone of green chemistry, offering significant environmental and safety benefits over organic solvents. However, the synthesis of this compound in aqueous conditions is met with a fundamental and significant challenge: the compound's inherent instability in water.

Detailed kinetic studies have revealed that this compound is rapidly cleaved in water, hydrolyzing to acetate (B1210297) and dimethylphosphonic acid. cdnsciencepub.com The reaction is remarkably fast, with an estimated half-life of only 3 seconds at pH 7 and 25°C. cdnsciencepub.com The hydrolysis process is first-order with respect to both hydroxide (B78521) ion and this compound concentrations. cdnsciencepub.com

This intrinsic reactivity severely limits the feasibility of synthesizing or even handling this compound in neutral or basic aqueous solutions. Any synthetic strategy would have to contend with the product decomposing almost as quickly as it is formed.

Table 2: Hydrolysis Data for this compound in Water

| Parameter | Value | Conditions | Reference |

| Half-life (t₁/₂) | ~3 seconds | pH 7, 25°C | cdnsciencepub.com |

| Second-order rate constant (k_obs) | 2.4 x 10⁶ M⁻¹s⁻¹ | 25°C | cdnsciencepub.com |

| Proposed Intermediate | Carbonyl Hydrate (B1144303) Anion | Aqueous Solution | cdnsciencepub.com |

| Cleavage Rate of Intermediate | 2 x 10³ s⁻¹ | Estimated | cdnsciencepub.com |

Q & A

Q. 1.1. What makes dimethyl acetylphosphonate (DMAP) a viable surrogate for acetate or acetamide in enantioselective aldol reactions?

DMAP acts as a nucleophilic surrogate due to its α-ketophosphonate group, which is more acidic than unactivated ketones, enabling enolate formation under mild basic conditions. Its phosphonate ester group is hydrolytically labile, allowing post-reaction conversion to esters or amides via methanolysis or aminolysis. This mimics the reactivity of acetate/acetamide while avoiding challenges in direct asymmetric catalysis with these groups .